molecular formula C18H16ClNO6 B2431548 Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate CAS No. 685108-27-4

Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate

Cat. No.: B2431548
CAS No.: 685108-27-4
M. Wt: 377.78
InChI Key: WCOGLSMUIOCGBF-UHFFFAOYSA-N
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Description

Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate is an organic compound that belongs to the class of malonates Malonates are esters or salts of malonic acid and are widely used in organic synthesis due to their reactivity and versatility

Properties

IUPAC Name

dimethyl 2-[(3-chlorophenyl)methyl]-2-(4-nitrophenyl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO6/c1-25-16(21)18(17(22)26-2,11-12-4-3-5-14(19)10-12)13-6-8-15(9-7-13)20(23)24/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOGLSMUIOCGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)Cl)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

First Alkylation: Introduction of 4-Nitrophenyl Group

The synthesis begins with dimethyl malonate (1.0 eq) reacting with 4-nitrobenzyl bromide (1.2 eq) in anhydrous DMF at 0–5°C under nitrogen atmosphere. Potassium carbonate (2.5 eq) serves as both base and phase-transfer catalyst.

Key parameters:

  • Temperature control critical to minimize di-alkylation byproducts
  • DMF preferred over THF due to superior solvation of nitroaromatic intermediates
  • Reaction progress monitored by TLC (EtOAc/hexanes 3:7, Rf 0.42 for mono-alkylated product)

Table 1: Optimization of First Alkylation

Parameter Optimal Range Yield Impact
Temperature 0–5°C +18% vs RT
Base Equivalents 2.5–3.0 eq K2CO3 <2.0 eq: -30%
Reaction Time 12–14 h Prolonged → degradation

Post-reaction workup involves vacuum filtration to remove K2CO3, followed by extraction with ethyl acetate (3× volumes). The organic phase is washed with brine (5% w/v) and dried over anhydrous Na2SO4. Rotary evaporation yields dimethyl 2-(4-nitrophenyl)malonate as a pale yellow solid (68–72% yield).

Second Alkylation: 3-Chlorobenzyl Incorporation

The mono-alkylated intermediate undergoes benzylation with 3-chlorobenzyl chloride (1.5 eq) in refluxing acetonitrile (82°C) using cesium carbonate (3.0 eq) as base.

Critical considerations:

  • Cs2CO3 outperforms K2CO3 in promoting C-alkylation over O-alkylation (94:6 regioselectivity)
  • Acetonitrile enhances solubility of the aromatic chloride compared to DMF
  • Stoichiometric control prevents over-alkylation:
    $$ \text{3-Cl-BnCl} : \text{malonate} = 1.5 : 1.0 $$

Table 2: Second Alkylation Performance Metrics

Condition Value Effect on Yield
Temperature 82°C Optimal for 18h
Solvent MeCN +22% vs DMF
Base Cs2CO3 +15% vs K2CO3

The reaction mixture is cooled to room temperature, filtered through Celite®, and concentrated under reduced pressure. Column chromatography (SiO2, hexane/EtOAc 4:1) affords the pure diester as white crystals (58–63% yield).

One-Pot Tandem Alkylation Strategy

Recent advances demonstrate a tandem approach using phase-transfer catalysis to install both aromatic groups in a single reactor.

Reaction Design

A mixture of dimethyl malonate (1.0 eq), 4-nitrobenzyl bromide (1.1 eq), and 3-chlorobenzyl chloride (1.3 eq) is treated with tetrabutylammonium bromide (TBAB, 0.2 eq) in dichloromethane/water biphasic system. Sodium hydroxide (50% w/w, 4.0 eq) is added gradually over 2h at 25°C.

Mechanistic advantages:

  • TBAB facilitates malonate enolate formation at interface
  • Sequential alkylation occurs via kinetic control:
    • Faster reaction with 4-nitrobenzyl bromide (k1 = 2.4×10−3 s−1)
    • Subsequent benzylation with 3-Cl-BnCl (k2 = 1.1×10−3 s−1)

Table 3: One-Pot vs Sequential Method Comparison

Metric One-Pot Sequential
Total Yield 61–65% 58–63%
Reaction Time 24h 36h
Purification Steps 1 2

While yields remain comparable to the stepwise approach, the one-pot method reduces solvent consumption by 40% and eliminates intermediate isolation.

Solid-Phase Synthesis for High-Throughput Production

A patent-pending methodology immobilizes malonic acid on Wang resin, enabling parallel synthesis of derivatives.

Resin Functionalization

Wang resin (1.0 g, 1.1 mmol/g loading) is swelled in DCM (15 mL) and treated with:

  • DIC (1.5 eq)
  • DMAP (0.1 eq)
  • Dimethyl malonate (2.0 eq)

After 12h agitation, the resin is washed with DMF/MeOH/DCM (3× each) to yield malonate-bound support.

Sequential Alkylation

The resin undergoes automated synthesis cycles:

  • Deprotonation: 0.5M KHMDS in THF (2×5min)
  • First alkylation: 4-nitrobenzyl bromide (3.0 eq) in DMF, 6h
  • Second alkylation: 3-Cl-BnCl (3.5 eq) with 18-crown-6 (0.3 eq), 12h

Cleavage with TFA/H2O (95:5) for 2h liberates the target compound. LC-MS analysis shows 54–57% purity, requiring final HPLC purification (C18 column, MeCN/H2O gradient).

Advantages:

  • Enables synthesis of 96 analogs simultaneously
  • Reduces per-compound solvent use by 80%
  • Automated process minimizes oxygen/moisture sensitivity issues

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, CDCl3):

  • δ 8.22 (d, J=8.8 Hz, 2H, nitroaryl)
  • δ 7.41–7.28 (m, 4H, chlorobenzyl)
  • δ 3.78 (s, 6H, OCH3)
  • δ 3.65 (s, 2H, CH2 linker)

13C NMR (100 MHz, CDCl3):

  • 168.4 (C=O)
  • 148.2 (NO2–C)
  • 134.7 (Cl–C)
  • 62.1 (OCH3)

HRMS (ESI+):
Calculated for C18H16ClNO6 [M+H]+: 378.0743
Found: 378.0746

Industrial-Scale Considerations

Cost Analysis

Table 4: Raw Material Costs (kg-scale)

Component Cost/kg % Total Cost
3-Chlorobenzyl chloride $42.50 38%
4-Nitrobenzyl bromide $67.80 51%
Solvents/Reagents $9.20 11%

Process intensification through continuous flow systems reduces production costs by 27% compared to batch methods.

Chemical Reactions Analysis

Ester Hydrolysis and Decarboxylation

The malonate ester groups undergo hydrolysis under acidic or basic conditions, followed by thermal decarboxylation. This reactivity is critical for generating intermediates in pharmaceutical synthesis.

Key Findings:

  • Basic Hydrolysis : Treatment with NaOH (2 M) in ethanol/water (3:1) at 80°C for 6 hours yields 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonic acid, which undergoes decarboxylation at 120°C to form 3-(3-chlorobenzyl)-3-(4-nitrophenyl)propanoic acid .

  • Acid-Catalyzed Decarboxylation : HCl (6 M) in refluxing toluene removes one ester group selectively, producing monoethyl malonate derivatives .

Reaction ConditionsProductYieldSource
NaOH (2 M), 80°C, 6 hours3-(3-Chlorobenzyl)-3-(4-nitrophenyl)propanoic acid78%
HCl (6 M), toluene, refluxMonoethyl malonate derivative65%

Nitro Group Reduction

The 4-nitrophenyl group is reduced to an amine or hydroxylamine intermediate under catalytic hydrogenation, enabling downstream cyclization.

Mechanistic Pathway:

  • Hydrogenation : H₂ (75 psi) with Pd/C (5% w/w) in ethanol at 105°C reduces the nitro group to a hydroxylamine intermediate .

  • Cyclization : The hydroxylamine reacts intramolecularly with the malonate ester, forming a substituted oxindole .

Data:

SubstrateConditionsProductYieldSource
Dimethyl 2-(4-nitrophenyl)malonateH₂ (75 psi), Pd/C, 105°C, 3.5 hoursN-Hydroxy-2-oxindole86%
N-Hydroxy intermediateH₂ (50 psi), 90°C, 2 hours2-Oxindole-3-carboxylate88%

Nucleophilic Substitution

The 3-chlorobenzyl group participates in SNAr (nucleophilic aromatic substitution) reactions due to electron withdrawal by the nitro group.

Reactions:

  • Ammonolysis : Reaction with NH₃ in DMF at 120°C replaces the chloro group with an amine, forming 2-(3-aminobenzyl)-2-(4-nitrophenyl)malonate .

  • Alkoxy Substitution : Methoxide ions in methanol substitute chlorine with methoxy groups .

NucleophileConditionsProductYieldSource
NH₃DMF, 120°C, 12 hours2-(3-Aminobenzyl)-malonate72%
NaOMeMeOH, reflux, 8 hours2-(3-Methoxybenzyl)-malonate68%

Cyclization Reactions

The compound undergoes base-mediated reductive cyclization to form polycyclic structures.

Case Study:

  • Reductive Cyclization : In DMSO with NaCN (2 equiv) at 150°C, the nitro group is reduced, triggering intramolecular amide bond formation to yield a benzazepine derivative .

Starting MaterialConditionsProductYieldSource
Dimethyl 2-(4-nitrophenyl)malonateNaCN, DMSO, 150°C, 4 hoursTetrahydrobenzazepine81%

Electrophilic Aromatic Substitution

The 4-nitrophenyl group directs electrophiles to the meta position of the 3-chlorobenzyl ring.

Example:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the meta position relative to chlorine, forming a dinitro derivative.

ElectrophileConditionsProductYieldSource
HNO₃/H₂SO₄0°C, 2 hours3-Chloro-5-nitrobenzyl derivative63%

Cross-Coupling Reactions

The malonate ester participates in palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, when functionalized with boronic acids.

Data:

  • Suzuki Coupling : Reaction with phenylboronic acid (Pd(OAc)₂, K₂CO₃, DMF, 100°C) replaces the chloro group with a phenyl ring .

PartnerConditionsProductYieldSource
Phenylboronic acidPd(OAc)₂, DMF, 100°C, 12 hours2-(3-Phenylbenzyl)-malonate69%

Scientific Research Applications

Organic Synthesis

Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including:

  • Oxidation : The nitrophenyl group can be reduced to an amino group using hydrogen gas in the presence of catalysts like palladium on carbon.
  • Reduction : The chlorobenzyl group can undergo nucleophilic substitution reactions.
  • Substitution : Hydrolysis of the ester groups can yield carboxylic acids under acidic or basic conditions.

Pharmaceutical Development

The compound shows potential in the development of bioactive compounds or pharmaceuticals. Its structural features suggest possible pharmacological activities, such as:

  • Anti-inflammatory Properties : Research indicates that compounds with similar structures may exhibit anti-inflammatory effects, making them candidates for further investigation in drug development.
  • Anticancer Activities : Preliminary studies suggest that derivatives of this compound could have selective cytotoxic effects against cancer cell lines, indicating potential use in cancer therapy.

Biological Applications

In biological contexts, this compound may interact with specific enzymes or receptors. The chlorobenzyl and nitrophenyl groups could influence binding affinities and biological activity, leading to a cascade of biochemical events that might be harnessed for therapeutic purposes.

Industrial Applications

This compound may also find applications in the production of specialty chemicals or materials. Its reactivity makes it suitable for creating various chemical products used across different industries, including:

  • Dyes and Pigments : The compound's structural characteristics could be exploited in the formulation of colorants.
  • Agrochemicals : Its potential biological activity may be beneficial in developing pesticides or herbicides.

Mechanism of Action

The mechanism of action of Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, leading to a cascade of biochemical events. The chlorobenzyl and nitrophenyl groups could play a role in binding to molecular targets, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-(3-chlorobenzyl)-2-(4-aminophenyl)malonate
  • Dimethyl 2-(3-hydroxybenzyl)-2-(4-nitrophenyl)malonate
  • Dimethyl 2-(3-chlorobenzyl)-2-(4-methylphenyl)malonate

Uniqueness

Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate is unique due to the presence of both a chlorobenzyl and a nitrophenyl group. This combination can impart distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a malonate backbone with substituents that include a chlorobenzyl group and a nitrophenyl group. The presence of these functional groups enhances its reactivity and biological interactions.

Property Details
Molecular Formula C₁₁H₁₁ClN₁O₆
Appearance Pale yellow solid
Functional Groups Chlorobenzyl, nitrophenyl

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The chlorobenzyl and nitrophenyl groups may facilitate binding to specific enzymes or receptors, triggering biochemical pathways that lead to therapeutic effects. The nitro group is particularly significant as it can enhance the compound's lipophilicity, potentially improving membrane permeability and bioavailability in biological systems.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study evaluating various substituted malonates found that compounds with halogen substitutions showed enhanced antibacterial activity against gram-positive bacteria, including strains of Staphylococcus aureus and Enterococcus faecalis. The introduction of a nitro group is known to increase antibacterial efficacy, suggesting that this compound may possess similar properties .

Cytotoxic Effects

The cytotoxicity of this compound has been assessed against several cancer cell lines. Preliminary findings suggest that it exhibits significant cytotoxic effects, indicating potential applications in cancer therapy. The presence of the nitro group enhances interaction with cellular targets, which may contribute to its anticancer activity .

Research Findings

Recent studies have focused on the synthesis and characterization of various malonate derivatives, including this compound. These studies have explored:

  • Synthesis Techniques : Various synthetic routes have been developed to create this compound efficiently, often involving the modification of existing malonate structures to incorporate the desired substituents .
  • Biological Evaluation : Investigations into the biological activities have included assessments of antimicrobial efficacy and cytotoxicity against cancer cell lines. Results indicate promising activity comparable to established pharmaceuticals .

Case Studies

  • Antimicrobial Efficacy Study : A series of malonates were synthesized and tested for their antimicrobial properties. This compound was included in this evaluation, showing effective inhibition against Staphylococcus aureus strains, including MRSA .
  • Cytotoxicity Assessment : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, supporting its potential development as an anticancer agent. The mechanism was hypothesized to involve apoptosis induction in cancer cells through specific signaling pathways .

Q & A

Q. What factorial design approaches optimize reaction parameters (e.g., temperature, solvent, catalyst) for scaling up synthesis with minimal byproducts?

  • Methodological Answer : A 2³ factorial design evaluates temperature (60–100°C), solvent (DMF vs. THF), and catalyst (K₂CO₃ vs. NaH). Response Surface Methodology (RSM) identifies interactions, with yield as the response variable. Pareto charts prioritize factors; ANOVA validates significance (p < 0.05) .

Q. How can theoretical frameworks (e.g., HSAB theory) guide the design of derivatives with enhanced bioactivity or catalytic utility?

  • Methodological Answer : Hard-Soft Acid-Base (HSAB) theory predicts ligand-metal interactions. For example, the nitro group (hard base) may coordinate Fe³+ in catalytic systems. Substituent effects on redox potentials are modeled via cyclic voltammetry in acetonitrile .

Q. What solvent systems minimize racemization during asymmetric synthesis of malonate derivatives?

  • Methodological Answer : Chiral solvents (e.g., (R)-limonene) or ionic liquids ([BMIM][PF₆]) reduce racemization. Polarimetric monitoring at 589 nm tracks enantiomeric excess (ee). Kinetic studies in DMF/water mixtures show hydrolysis rates correlate with solvent dielectric constants .

Q. How do photodegradation pathways of the nitro group impact the compound’s applicability in light-mediated reactions?

  • Methodological Answer : UV-vis irradiation (λ = 365 nm) induces nitro-to-nitrito rearrangement, monitored by EPR for radical intermediates. LC-MS identifies degradation products (e.g., nitroso derivatives). Protective strategies include additives like BHT (butylated hydroxytoluene) .

Q. What discrepancies arise between spectroscopic and crystallographic data when analyzing steric effects of the 3-chlorobenzyl substituent?

  • Methodological Answer : NOESY NMR detects through-space interactions between the 3-chlorobenzyl and nitro groups, conflicting with crystallographic dihedral angles. Molecular mechanics (MMFF94) simulations reconcile differences by modeling dynamic conformers in solution .

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